2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolyl)-2H-benzo[b][1,4]thiazine
Description
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)-2H-1,4-benzothiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3S/c1-14-10-12-15(13-11-14)20-21(26-19-9-5-4-8-18(19)23-20)22-24-16-6-2-3-7-17(16)25-22/h2-13,21H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJNLFJFPWDBGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolyl)-2H-benzo[b][1,4]thiazine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of o-phenylenediamine with an aromatic aldehyde in the presence of sulfur and N,N-dimethylformamide (DMF). This reaction forms the benzimidazole ring. Subsequently, the intermediate product undergoes further reactions to form the benzothiazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1.1. Benzimidazole-Thiazine Core Assembly
The fusion of benzimidazole and thiazine rings often involves multi-step condensation and cyclization reactions:
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Benzimidazole Formation : o-Phenylenediamine derivatives react with thioureas or isothiocyanates under acidic conditions to form benzimidazole-2-thiol intermediates (e.g., C1 in ).
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Thiazine Ring Construction : Substituted acrylic acids (e.g., trans-cinnamic acid derivatives) undergo Michael addition with sulfur nucleophiles (e.g., benzimidazole-2-thiols) to form the thiazine ring. TBTU-mediated coupling facilitates this cyclization ( ).
Example Reaction Pathway :
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C1 (difluoromethoxy-benzimidazole-2-thiol) + trans-acrylic acid → Intermediate via TBTU coupling.
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Cyclization via intramolecular Michael addition → Tricyclic benzimidazole-thiazinone ( ).
Functionalization at the p-Tolyl Position
The p-tolyl group is typically introduced via:
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Friedel-Crafts Alkylation : Using p-tolyl halides and Lewis acid catalysts (e.g., AlCl₃) to functionalize aromatic positions.
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Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling of boronic acids with halogenated thiazine precursors ( ).
Key Conditions :
| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | DMF/H₂O | 80°C | 65–75 |
| Nucleophilic Substitution | K₂CO₃ | DMF | RT | 50–60 |
Oxidation and Reduction Reactions
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Oxidation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is used for dehydrogenation or ring contraction in related triazepine systems ( ). For thiazines, this could stabilize conjugated π-systems.
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Reduction : NaBH₄ or H₂/Pd-C selectively reduces imine or carbonyl groups without affecting aromatic rings ( ).
Derivatization via Amidation
The NH group in the benzimidazole ring undergoes acylations or sulfonylations:
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Reagents : Acyl chlorides (e.g., furan-2-carbonyl chloride) with DIPEA in DMF ( ).
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Outcome : Enhanced solubility or bioactivity through side-chain modifications.
Example :
Mechanistic Insights
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Cyclization : Intramolecular nucleophilic attack by sulfur on α,β-unsaturated carbonyls drives thiazine formation ( ).
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Coupling : HBTU/TBTU activates carboxylic acids for amide bond formation with benzimidazole amines ( ).
Proposed Mechanism for Thiazine Formation :
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TBTU generates an O-acylisourea intermediate.
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Nucleophilic substitution by benzimidazole-2-thiol.
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Cyclization via Michael addition closes the thiazine ring ( ).
Stability and Reactivity
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of benzo[b][1,4]thiazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolyl)-2H-benzo[b][1,4]thiazine have shown efficacy against various strains of bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways, making these compounds candidates for developing new antimicrobial agents .
Anticancer Potential
The compound has been investigated for its anticancer properties. Research shows that benzo[d]imidazole derivatives can inhibit the activity of hypoxia-inducible factors (HIFs), which are crucial in tumor progression and metastasis. By targeting HIF pathways, these compounds may reduce tumor growth and improve patient outcomes .
Antitubercular Activity
The compound's structural features suggest potential activity against Mycobacterium tuberculosis. Studies have synthesized various derivatives that were evaluated for their Minimum Inhibitory Concentration (MIC) against tuberculosis strains. Some derivatives demonstrated promising results, indicating that further optimization could lead to effective antitubercular agents .
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Utilizing thiosemicarbazides and various aromatic aldehydes under acidic conditions to form thiazole derivatives.
- Cyclization Reactions : Employing cyclization techniques to form the benzimidazole and thiazole rings, which are essential components of the target compound .
Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structures and purity. Techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are routinely employed to validate the synthesis process .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of thiazole derivatives showed that modifications in the substituents significantly affected their antimicrobial potency. The synthesized compounds were tested against both Gram-positive and Gram-negative bacteria using the disk diffusion method, revealing varying degrees of effectiveness, with some compounds exhibiting superior activity compared to standard antibiotics .
Case Study 2: Anticancer Activity
In another research effort, a library of benzimidazole derivatives was screened for their ability to inhibit HIF-1α activity in cancer cell lines. The results indicated that specific substitutions on the benzimidazole ring enhanced the inhibitory effects on cancer cell proliferation, suggesting a promising avenue for developing novel anticancer therapies based on this scaffold .
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolyl)-2H-benzo[b][1,4]thiazine involves its interaction with specific molecular targets and pathways. The benzimidazole and benzothiazine rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)ethanone
- 2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)ethanone
- 2-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)ethanone
Uniqueness
2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolyl)-2H-benzo[b][1,4]thiazine is unique due to the presence of both benzimidazole and benzothiazine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications. The methyl-substituted phenyl group further enhances its reactivity and potential for functionalization .
Biological Activity
The compound 2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolyl)-2H-benzo[b][1,4]thiazine is a member of the benzoimidazole and thiazine family, which has garnered attention for its potential biological activities. This article focuses on its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by various research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
- Molecular Formula : C₁₅H₁₂N₂S
- Molecular Weight : 256.34 g/mol
The compound contains a benzimidazole moiety fused with a thiazine ring, which is critical for its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, a series of benzimidazole-thiazine derivatives were synthesized and tested against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The results showed that these derivatives had promising antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL against MRSA strains .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | MRSA |
| Benzimidazole derivative X | 16 | E. coli |
| Thiazine derivative Y | 8 | S. aureus |
Anticancer Activity
In vitro studies have demonstrated that compounds similar to this compound exhibit anticancer properties. For example, derivatives of benzimidazole have been reported to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
A study published in MDPI highlighted that certain thiazole derivatives showed IC50 values as low as 0.040 µM against specific cancer cell lines, indicating strong potential for therapeutic applications .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Research has identified related compounds as potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3), which are crucial in regulating cell cycle and metabolism. The inhibition of these enzymes suggests potential applications in treating diseases like cancer and diabetes .
Case Study 1: Antibacterial Evaluation
In a comparative study, a series of synthesized benzimidazole-thiazole derivatives were evaluated for their antibacterial activities against clinical isolates of resistant bacteria. The study found that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics .
Case Study 2: Anticancer Screening
Another investigation focused on the anticancer effects of benzimidazole derivatives on human cancer cell lines. The results indicated that these compounds induced apoptosis through the activation of caspases and altered mitochondrial membrane potential, leading to cell death .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing 2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolyl)-2H-benzo[b][1,4]thiazine?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example:
Core Heterocycle Formation : Start with condensation of 1H-benzimidazole derivatives with p-tolyl-substituted thiazine precursors. Microwave-assisted reactions (e.g., using DMF and molecular sieves) can enhance efficiency and reduce dimerization byproducts .
Substituent Introduction : Modify the benzimidazole ring via Friedel-Crafts acylation or nucleophilic substitution. For instance, arylidene groups can be introduced using aryl aldehydes under solvent-free conditions with Eaton’s reagent (P₂O₅/MeSO₃H), achieving yields of 90–96% .
Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization are critical for isolating pure products .
Q. How is the structural identity of this compound confirmed in academic research?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:
- NMR/HRMS : ¹H/¹³C NMR confirms substituent positions, while HRMS validates molecular weight (e.g., HRMS m/z 236.0824 for benzimidazole derivatives) .
- X-ray Crystallography : SHELXL refinement resolves bond lengths and angles, particularly for resolving ambiguities in tautomeric forms or stereochemistry .
- Elemental Analysis : Matches calculated and observed C/H/N/S percentages to confirm purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Dose-Response Optimization : Adjust concentrations to account for metabolic degradation (e.g., in vivo hepatic clearance may reduce efficacy compared to in vitro assays) .
- Pharmacokinetic Profiling : Use LC-MS to measure plasma stability and tissue distribution. For example, antitumor derivatives showed variable bioavailability depending on substituent lipophilicity .
- Comparative SAR Studies : Test analogs with modified p-tolyl or benzimidazole groups to identify structural determinants of activity discrepancies .
Q. What strategies optimize the heterocyclic core to enhance antimicrobial or antitumor activity?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Introduce nitro (-NO₂) or trifluoromethyl (-CF₃) groups at the benzimidazole 5/6-positions to improve DNA intercalation (e.g., MIC values reduced from 64 µg/mL to 8 µg/mL against S. aureus) .
- Metal Complexation : Coordinate with Zn²⁺ or Cu²⁺ to enhance DNA cleavage activity. For example, Zn complexes of 2-(1H-benzimidazol-2-yl)quinoline showed 3-fold higher cytotoxicity than ligands alone .
- Hybrid Scaffolds : Fuse with quinoline or triazole moieties to target dual enzymes (e.g., aromatase and EGFR kinases) .
Q. What advanced techniques are used to evaluate the photophysical properties of benzimidazole-thiazine derivatives?
- Methodological Answer :
- Fluorescence Spectroscopy : Measure Stokes shift (e.g., 100–150 nm) and quantum yield (Φ) in solvents of varying polarity. Derivatives with 2-(2′-hydroxyphenyl) substitutions exhibit excited-state intramolecular proton transfer (ESIPT), useful for pH-sensitive probes .
- Time-Resolved Decay Analysis : Use TCSPC (time-correlated single-photon counting) to assess fluorescence lifetimes (τ), which correlate with intramolecular charge transfer efficiency .
Q. How can computational modeling guide the design of derivatives targeting specific receptors (e.g., EGFR or DOT1L)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinities. For example, 2-(1H-benzimidazol-2-yl)-3-(4-piperazinylphenyl)propanenitrile showed strong EGFR inhibition (IC₅₀ = 0.8 µM) via π-π stacking with Tyr845 .
- MD Simulations : Run 100-ns trajectories to assess protein-ligand stability. DOT1L inhibitors (e.g., EPZ-5676 analogs) require stable hydrogen bonds with Glu186 and Asp222 for methyltransferase inhibition .
- QSAR Models : Correlate logP values with cytotoxicity (e.g., optimal logP = 2.5–3.5 for blood-brain barrier penetration in CNS targets) .
Q. What understudied synthetic pathways could expand access to novel imidazothiazine derivatives?
- Methodological Answer :
- Eco-Friendly Methods : Explore ball-milling or solvent-free cyclization to reduce waste. For example, Friedel-Crafts acylation under solvent-free conditions achieved 96% yield for fused imidazo[2,1-b]thiazoles .
- Photocatalytic C–H Activation : Use Ru(bpy)₃²⁺ as a catalyst to functionalize the thiazine C4 position, enabling late-stage diversification .
- Biocatalytic Approaches : Screen cytochrome P450 enzymes for regioselective hydroxylation of the p-tolyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
